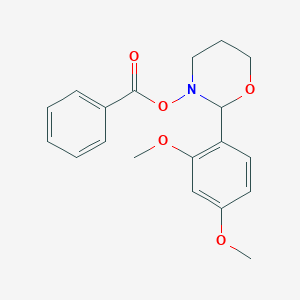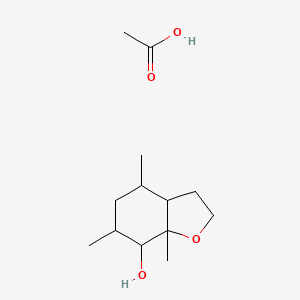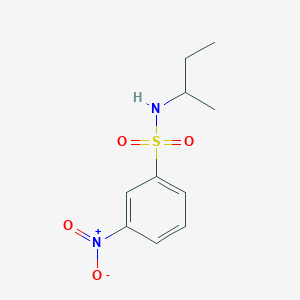![molecular formula C12H18O2 B14387224 2-Methyl-5-[(3-methylpent-1-yn-3-yl)oxy]pent-3-yn-2-ol CAS No. 88675-73-4](/img/structure/B14387224.png)
2-Methyl-5-[(3-methylpent-1-yn-3-yl)oxy]pent-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-[(3-methylpent-1-yn-3-yl)oxy]pent-3-yn-2-ol is an organic compound characterized by the presence of multiple functional groups, including alkynes and alcohols
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[(3-methylpent-1-yn-3-yl)oxy]pent-3-yn-2-ol typically involves the reaction of appropriate alkyne precursors under controlled conditions. One common method involves the use of propargyl alcohol derivatives, which undergo nucleophilic substitution reactions to form the desired compound. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol group, facilitating the nucleophilic attack on the alkyne carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[(3-methylpent-1-yn-3-yl)oxy]pent-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne groups can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne or alcohol groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium or platinum catalysts is commonly used for hydrogenation.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to deprotonate the alcohol group, facilitating nucleophilic substitution.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-5-[(3-methylpent-1-yn-3-yl)oxy]pent-3-yn-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5-[(3-methylpent-1-yn-3-yl)oxy]pent-3-yn-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to participate in various biochemical reactions, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-pentyn-3-ol: Shares similar structural features but lacks the additional alkyne and ether groups.
2-Methyl-5-(fur-3-yl)-pent-1-en-3-ol: Contains a furan ring instead of the alkyne groups.
Oxiranecarboxaldehyde, 3-methyl-3-(4-methyl-3-pentenyl)-: Contains an oxirane ring and a different alkyne configuration.
Uniqueness
2-Methyl-5-[(3-methylpent-1-yn-3-yl)oxy]pent-3-yn-2-ol is unique due to its combination of multiple functional groups, including alkynes, alcohols, and ethers
Properties
CAS No. |
88675-73-4 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-methyl-5-(3-methylpent-1-yn-3-yloxy)pent-3-yn-2-ol |
InChI |
InChI=1S/C12H18O2/c1-6-12(5,7-2)14-10-8-9-11(3,4)13/h1,13H,7,10H2,2-5H3 |
InChI Key |
IDXUXFHKLDVLDF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C#C)OCC#CC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Pyrrolidinone, 3-[(dimethylamino)methylene]-1-phenyl-](/img/structure/B14387147.png)


![4-[(4-Fluorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one](/img/structure/B14387160.png)
![3-Bromobicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14387188.png)

![2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl pentanoate](/img/structure/B14387197.png)




![3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14387233.png)
